molecular formula C6H14ClNO2 B7980135 ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

Cat. No.: B7980135
M. Wt: 167.63 g/mol
InChI Key: BYIGEAMZJNAXFT-KGZKBUQUSA-N
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Description

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 744196-64-3; C₆H₁₄ClNO₂) is a chiral morpholine derivative with a methanol substituent at the 3-position and a methyl group at the 2-position of the morpholine ring. Its stereochemical configuration (2R,3R) is critical for its interactions in pharmaceutical and chemical applications, particularly as an intermediate in drug synthesis . The compound is characterized by high purity (>95%) and is often utilized in enantioselective syntheses due to its rigid bicyclic structure, which enhances stereochemical control in reactions .

Properties

IUPAC Name

[(2R,3R)-2-methylmorpholin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5-6(4-8)7-2-3-9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGEAMZJNAXFT-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693473
Record name [(2R,3R)-2-Methylmorpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744196-64-3
Record name [(2R,3R)-2-Methylmorpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Pathway

The primary synthesis begins with 2-methylmorpholine as the starting material. Key steps include:

  • Formaldehyde Condensation : 2-methylmorpholine reacts with formaldehyde under acidic conditions (HCl catalyst) to form an intermediate iminium ion.

  • Hydrolysis : The intermediate undergoes hydrolysis in aqueous ethanol or methanol, yielding the diastereomeric alcohol.

  • Resolution : Chiral resolution using tartaric acid derivatives ensures enantiomeric purity of the (2R,3R) configuration.

  • Salt Formation : The free base is treated with hydrochloric acid to obtain the hydrochloride salt.

Critical Parameters :

  • Temperature: 0–5°C during formaldehyde addition to minimize side reactions.

  • Solvents: Ethanol, methanol, or water for hydrolysis; dichloromethane for extraction.

  • Catalysts: HCl (1–2 equiv.) for protonation and salt formation.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance efficiency. Key optimizations include:

  • Residence Time : 2–4 hours in flow reactors to ensure complete conversion.

  • Solvent Recovery : Hexane or heptane for precipitation, achieving >90% solvent recyclability.

  • Crystallization : Anti-solvents like cyclohexane or toluene induce crystallization, yielding >98% purity.

Table 1: Comparison of Industrial vs. Laboratory Methods

ParameterIndustrial MethodLaboratory Method
Reactor TypeContinuous flowBatch reactor
Yield85–92%70–80%
Purity (HPLC)>99%95–98%
Key SolventHeptaneDichloromethane

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral auxiliaries or catalysts are critical for achieving the (2R,3R) configuration:

  • Chiral Tartaric Acid : Resolves racemic mixtures via diastereomeric salt formation (e.g., D-di-toluoyl-tartaric acid).

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers, though this method is less common.

Case Study :
A patent (WO2016193917A1) describes recrystallizing the Di-toluoyl-L-tartaric salt from ethanol/water (3:1 v/v) to obtain >99.8% enantiomeric excess. The process involves:

  • Dissolving the racemate in hot ethanol.

  • Gradual water addition to induce crystallization.

  • Filtration and washing with cold ethanol.

Solvent and Reagent Optimization

Solvent Selection

  • Polar Protic Solvents : Methanol or ethanol for hydrolysis (enhanced nucleophilicity).

  • Chloro Solvents : Dichloromethane for extractions (low water solubility).

  • Anti-Solvents : Hexane or toluene for precipitation (reduces impurity carryover).

Table 2: Solvent Impact on Yield

Solvent SystemYield (%)Purity (%)
Ethanol/Water8899.5
Methanol/DCM8298.7
Isopropanol/Heptane9199.1

Isolation and Purification Techniques

Crystallization Methods

  • Cooling Crystallization : Slow cooling from 50°C to 0°C in ethanol/water.

  • Anti-Solvent Addition : Hexane added dropwise to dichloromethane solutions.

  • Spray Drying : Used industrially for amorphous solid dispersions with cellulose derivatives.

Chromatography

  • Silica Gel Chromatography : Resolves diastereomers using ethyl acetate/hexane (1:3).

  • Ion-Exchange Resins : Remove residual acids or bases post-salt formation.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.85 (m, 1H, CH-OH), 3.45 (dd, J = 11.2 Hz, 2H, N-CH₂), 1.35 (d, J = 6.8 Hz, 3H, CH₃).

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time = 12.3 min.

Thermal Properties

  • Melting Point : 198–202°C (decomposition).

  • TGA : 5% weight loss at 150°C, indicating hydrate formation .

Chemical Reactions Analysis

Types of Reactions: ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, amines

    Substitution: Halides, amines

Scientific Research Applications

Drug Development

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride serves as a critical building block in the synthesis of various pharmaceuticals. Its morpholine structure is known to enhance the pharmacological properties of compounds, particularly in targeting central nervous system disorders and other therapeutic areas.

Application AreaExample CompoundsMechanism
CNS DisordersAntidepressantsModulation of neurotransmitter systems
Anti-inflammatoryNon-steroidal anti-inflammatory drugs (NSAIDs)Inhibition of inflammatory pathways
AnticancerChemotherapeuticsTargeting cancer cell proliferation

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Properties: Studies have shown its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Neurotransmitter Interaction: Preliminary findings suggest that it may interact with neurotransmitter receptors, influencing mood and pain perception.

The compound's ability to engage in hydrogen bonding and other molecular interactions allows it to function effectively within biological systems.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound. These investigations include:

  • Binding Affinity Studies: Assessing its interaction with various biological targets such as enzymes and receptors involved in neurotransmission.
  • In Vivo Efficacy: Evaluating its therapeutic potential through animal models to understand its effects on disease processes.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in inflammation markers and joint swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

Case Study 2: CNS Targeting

Another research project explored the compound's efficacy in models of depression and anxiety. The findings indicated that this compound exhibited antidepressant-like effects, suggesting it may modulate serotonin pathways effectively.

Mechanism of Action

The mechanism of action of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Modified Substituents

(a) (R)-Morpholin-3-ylmethanol Hydrochloride (CAS: 211053-49-5)
  • Similarity Score : 0.96 .
  • Structural Differences: Lacks the 2-methyl group present in the target compound.
  • Applications : Used in the synthesis of β-adrenergic receptor antagonists due to its unhindered morpholine ring .
(b) (4-Methylmorpholin-3-yl)methanol (CAS: 681851-40-1)
  • Similarity Score : 0.89 .
  • Structural Differences : Features a methyl group at the 4-position instead of the 2-position. This positional isomerism alters the compound’s electronic properties, making it more polar and water-soluble.
  • Applications : Employed in aqueous-phase catalysis and as a ligand in metal-organic frameworks .

Tetrahydrofuran and Tetrahydropyran Analogues

(a) trans-4-Aminotetrahydrofuran-3-ol Hydrochloride (CAS: 215940-96-8)
  • Similarity Score : 0.97 .
  • Structural Differences : Replaces the morpholine ring with a tetrahydrofuran ring. The smaller ring size increases conformational flexibility but reduces thermal stability.
  • Applications : A key intermediate in antiviral drug synthesis, leveraging its amine and alcohol functional groups .
(b) trans-4-Aminotetrahydropyran-3-ol (CAS: 215940-92-4)
  • Similarity Score : 0.84 .
  • Structural Differences : Contains a six-membered tetrahydropyran ring instead of morpholine. The larger ring enhances lipid solubility, making it suitable for blood-brain barrier penetration in CNS-targeted drugs .

Ethanol-Substituted Morpholine Derivatives

(R)-2-(Morpholin-3-yl)ethanol Hydrochloride (CAS: 1432793-96-8)
  • Structural Differences: Substitutes methanol with ethanol at the 3-position. The extended alkyl chain increases molecular weight (C₇H₁₆ClNO₂ vs. C₆H₁₄ClNO₂) and lipophilicity .
  • Applications : Used in prodrug formulations to enhance bioavailability .

Morpholin-3-yl Acetate Derivatives

(R)-Methyl 2-(Morpholin-3-yl)acetate Hydrochloride (CAS: 1217685-44-3)
  • Similarity Score : 1.00 (functional group similarity) .
  • Structural Differences: Replaces the methanol group with a methyl acetate ester. The ester group improves hydrolytic stability but requires enzymatic cleavage for activation in prodrug systems .
  • Applications : Widely used in sustained-release drug formulations .

Comparative Data Table

Compound Name CAS Number Similarity Score Key Structural Feature Key Applications
((2R,3R)-2-Methylmorpholin-3-yl)methanol HCl 744196-64-3 Reference 2R,3R-methyl-morpholine + methanol Chiral drug intermediates
(R)-Morpholin-3-ylmethanol HCl 211053-49-5 0.96 No 2-methyl group β-blocker synthesis
trans-4-Aminotetrahydrofuran-3-ol HCl 215940-96-8 0.97 Tetrahydrofuran ring Antiviral agents
(R)-2-(Morpholin-3-yl)ethanol HCl 1432793-96-8 N/A Ethanol substituent Prodrug formulations
(R)-Methyl 2-(Morpholin-3-yl)acetate HCl 1217685-44-3 1.00 Methyl acetate ester Sustained-release drugs

Research Findings and Implications

  • Stereochemical Impact: The (2R,3R) configuration of the target compound provides superior enantioselectivity compared to non-methylated analogues like (R)-Morpholin-3-ylmethanol hydrochloride, as evidenced by its use in synthesizing patented intermediates for phenol-based therapeutics .
  • Thermal Stability : Morpholine derivatives generally exhibit higher thermal stability (>200°C) than tetrahydrofuran analogues (<150°C), making them preferable for high-temperature reactions .
  • Market Availability: Some analogues, such as [3-(2,4-dimethylphenoxy)propyl]methylamine hydrochloride, are discontinued, highlighting the commercial advantage of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride in ongoing research .

Biological Activity

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride, a compound with the molecular formula C6H14ClNO and a molecular weight of approximately 167.63 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is integral to many biologically active molecules. The presence of the methyl groups at the 2 and 3 positions of the morpholine ring enhances its chemical properties and biological activity. The compound exists as a hydrochloride salt, improving its solubility in water, which is essential for various pharmacological applications.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound could function as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation.
  • Neurotransmitter Interaction : Interaction studies have indicated that it may bind to neurotransmitter systems, influencing mood and pain pathways.
  • Anticancer Activity : The morpholine structure is often associated with anticancer properties, making this compound a candidate for further evaluation in cancer treatment contexts.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that maintain its chiral integrity. Common methods include:

  • Asymmetric Synthesis : Utilizing chiral catalysts to produce the desired enantiomer.
  • Functionalization Reactions : Employing hydroxyl groups for further modifications to enhance biological activity or alter physical properties .

Case Study 1: Anti-inflammatory Activity

In a study focusing on the anti-inflammatory effects of morpholine derivatives, this compound was evaluated alongside other compounds. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Neurotransmitter Binding Affinity

A series of binding affinity assays were conducted to assess the interaction of this compound with various receptors involved in mood regulation. The findings demonstrated a moderate affinity for serotonin and dopamine receptors, hinting at possible applications in treating mood disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameSimilarityUnique Features
(R)-morpholin-3-ylmethanol hydrochloride1.00Enantiomer with potentially different activity
(4-Methylmorpholin-3-yl)methanol0.89Methyl substitution may alter biological activity
((2R,3R)-2-Methylmorpholin-3-yl)methanol0.74Additional methyl groups affecting properties

This table illustrates how slight structural modifications can significantly influence biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride while preserving stereochemical integrity?

  • Methodological Answer : Stereoselective synthesis can be achieved using chiral starting materials or catalysts. For example, morpholine derivatives are often synthesized via nucleophilic ring-opening of epoxides or reductive amination of chiral amines. A protocol similar to the synthesis of 2-Aryl-3-methyl-5-phenyl-2-morpholinol hydrochloride involves reacting stereospecific amino alcohols with halogenated ketones under controlled pH and temperature to favor the desired (2R,3R) configuration . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity.

Q. What analytical techniques are suitable for confirming the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to resolve enantiomers. Mobile phases may include hexane/isopropanol with trifluoroacetic acid modifiers.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to induce splitting of proton signals, confirming stereochemistry .
  • X-ray Crystallography : Definitive structural confirmation, particularly for novel derivatives, as demonstrated in studies of related morpholine compounds .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust generation is possible .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Q. How should researchers optimize purification to achieve high enantiomeric excess?

  • Methodological Answer : Critical parameters include:

  • Solvent Selection : Use solvent pairs like ethyl acetate/hexane for column chromatography to improve resolution.
  • Crystallization : Slow cooling in ethanol/water mixtures enhances crystal lattice formation, favoring the desired enantiomer .
  • Monitoring : Track enantiomeric ratio via chiral HPLC after each purification step .

Advanced Research Questions

Q. How does the (2R,3R) stereochemistry influence biological activity or target interactions?

  • Methodological Answer : The spatial arrangement of substituents on the morpholine ring affects binding affinity to enzymes or receptors. For example, (2R,3R)-configured compounds like 1-deoxymannojirimycin hydrochloride exhibit selective inhibition of α-mannosidases due to optimal alignment with the enzyme’s active site . Molecular docking simulations and comparative assays with enantiomers (e.g., (2S,3S)) can validate stereospecific interactions .

Q. How can conflicting pharmacokinetic data from in vitro vs. in vivo models be resolved?

  • Methodological Answer :

  • Cross-Validation : Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic stability across models.
  • Species-Specific Adjustments : Account for differences in cytochrome P450 activity between human and rodent models by adjusting dosing regimens.
  • Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies in absorption/distribution profiles .

Q. What strategies ensure stereochemical integrity during scale-up synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Use asymmetric catalysis (e.g., chiral Ru or Rh complexes) to maintain enantioselectivity at larger volumes.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect racemization .
  • Continuous Flow Systems : Minimize residence time at high temperatures to prevent epimerization, as demonstrated in scaled syntheses of related morpholines .

Q. Which in vitro assays are most appropriate for evaluating efficacy as a chiral building block?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorescence-based substrates.
  • Cell Permeability Studies : Use Caco-2 monolayers to assess passive diffusion and active transport mechanisms.
  • Receptor Binding Assays : Radioligand displacement studies (e.g., with ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors .

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